molecular formula C7H5IO B108471 4-Iodobenzaldehyde CAS No. 15164-44-0

4-Iodobenzaldehyde

Cat. No. B108471
CAS RN: 15164-44-0
M. Wt: 232.02 g/mol
InChI Key: NIEBHDXUIJSHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodobenzaldehyde is an important organic building block . It is used in the synthesis of various compounds such as 4-[2-(trimethylsilyl)ethynyl]benzaldehyde, 5,15-dimesityl-10-(3-[2-(trimethylsilyl)ethynyi]phenyl}-20-(4-iodophenyl)porphyrin, and 5,15-dimesityl-10-[3,5-bis{2-[4-(N,N?-difluoroboryl-1,9-dimethyidipyrrin-5-yl)-phenyl]ethynyl}phenyl]-20-(4-iodophenyl)porphyrin .


Synthesis Analysis

4-Iodobenzaldehyde is used in the synthesis of various compounds. It is particularly used in the synthesis of 4-[2-(trimethylsilyl)ethynyl]benzaldehyde, 5,15-dimesityl-10-(3-[2-(trimethylsilyl)ethynyi]phenyl}-20-(4-iodophenyl)porphyrin, and 5,15-dimesityl-10-[3,5-bis{2-[4-(N,N?-difluoroboryl-1,9-dimethyidipyrrin-5-yl)-phenyl]ethynyl}phenyl]-20-(4-iodophenyl)porphyrin .


Molecular Structure Analysis

The molecular formula of 4-Iodobenzaldehyde is IC6H4CHO . It has a molecular weight of 232.02 g/mol .


Chemical Reactions Analysis

4-Iodobenzaldehyde participates in the Suzuki–Miyaura coupling reaction to produce Metal–Organic Framework catalyst . It is also used in the synthesis of various compounds as mentioned above .


Physical And Chemical Properties Analysis

4-Iodobenzaldehyde has a molecular weight of 232.02 g/mol . It has a density of 1.9±0.1 g/cm3, a boiling point of 264.8±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 45.9±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 123.2±3.0 cm3 .

Scientific Research Applications

Synthesis of 4-[2-(trimethylsilyl)ethynyl]benzaldehyde

4-Iodobenzaldehyde is used in the synthesis of 4-[2-(trimethylsilyl)ethynyl]benzaldehyde . This compound is a useful intermediate in organic synthesis, particularly in the preparation of various aromatic compounds.

Preparation of 5,15-dimesityl-10-(3-[2-(trimethylsilyl)ethynyl]phenyl}-20-(4-iodophenyl)porphyrin

This compound is a type of porphyrin, a class of heterocyclic compounds that play important roles in biological systems. Porphyrins are used in a variety of applications, including photodynamic therapy for cancer treatment and as sensors in analytical chemistry .

Synthesis of 5,15-dimesityl-10-[3,5-bis{2-[4-(N,N′-difluoroboryl-1,9-dimethyidipyrrin-5-yl)-phenyl]ethynyl}phenyl]-20-(4-iodophenyl)porphyrin

This is another porphyrin derivative synthesized using 4-Iodobenzaldehyde. The presence of the difluoroboryl groups and the iodophenyl group make this compound potentially useful in materials science and photovoltaic applications .

Preparation of Other Aromatic Compounds

The iodine atom in 4-Iodobenzaldehyde makes it a good starting material for various types of aromatic compounds. The iodine can be easily replaced with other groups through nucleophilic substitution reactions, allowing for the synthesis of a wide range of aromatic compounds .

Use in Suzuki Coupling Reactions

4-Iodobenzaldehyde can be used in Suzuki coupling reactions, a type of palladium-catalyzed cross-coupling reaction. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .

Use in Sonogashira Coupling Reactions

Similar to its use in Suzuki coupling, 4-Iodobenzaldehyde can also be used in Sonogashira coupling reactions. This reaction is used to form carbon-carbon bonds between aryl halides and terminal alkynes .

Safety and Hazards

4-Iodobenzaldehyde is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

properties

IUPAC Name

4-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO/c8-7-3-1-6(5-9)2-4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEBHDXUIJSHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164827
Record name Benzaldehyde, 4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodobenzaldehyde

CAS RN

15164-44-0
Record name Benzaldehyde, 4-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015164440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15164-44-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 5.2 μL sodium [123I] iodide (138.1 MBq) was added, ammonium acetate buffer (100 μL, pH 4, 0.2M), sodium [127I] iodide (51 μL, 10 mM solution in 0.01M sodium hydroxide, 5.1×10−7 moles), peracetic acid (11 μL, 50 mM solution, 5.5×10−7 moles) and 4-tributylstannyl benzaldehyde (100 μL, 200 μg, 2 mg/mL solution in acetonitrile, 5.06×10−7 moles). An additional 50 μL acetonitrile was added to aid solubility of the 4-tributylstannyl benzaldehyde, and the reaction mixture allowed to incubate at room temperature for approximately 20 minutes prior to HPLC analysis, which showed [123I]-4-iodobenzaldehyde (tR˜8 minutes, system A, Example 2) with an RCP of >90%. To the reaction mixture was added 1 mL acetonitrile and 10 mL water and the resulting solution loaded onto a tC-18 light cartridge (pre-treated with 2.5 mL methanol and 5 mL water). [123I]-4-iodobenzaldehyde was eluted with 0.5 mL 1:1 t-butanol:water in 48% yield (non-decay corrected).
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
50 μL
Type
solvent
Reaction Step Three
Quantity
5.2 μL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 μL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
51 μL
Type
reactant
Reaction Step Seven
Name
peracetic acid
Quantity
11 μL
Type
reactant
Reaction Step Eight
Quantity
100 μL
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
[123I]-4-iodobenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Yield
48%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

8.0 g (43.2 mmol) of 4-bromobenzaldehyde, 107.6 g (0.65 mmol) of potassium iodide, 41.1 g (0.22 mmol) of copper iodide and 130 mL of dimethylformamide (DMF) were put in a 300 mL three-neck flask, and refluxed in a nitrogen atmosphere for 3 hours. After it was put back at a room temperature, 1N of hydrochloric acid and ethyl acetate were added, and stirred for 1 hour. It was filtered to remove potassium iodide and copper iodide, and the filtrate was washed with sodium sulfate and water, and dried with magnesium sulfate. It was distilled under a reduced pressure to obtain 4-iodobenzaldehyde (compound A). A synthesis scheme is shown below.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
107.6 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
41.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a suspension of 4-iodobenzoic acid (14.88 g) in dry tetrahydrofuran (75 ml) was added borane dimethyl sulphide (6.12 ml ) dropwise under a nitrogen atmosphere. The reaction mixture was heated under reflux for 1 hr, after which time the reaction mixture was cooled to room temperature and evaporated under reduced pressure. The residue was dissolved indichloromethane (20 ml) and added to a suspension of the pyridinium chlorochromate (14.23 g) in dichloromethane (100 ml). The resulting mixture was heated under reflux for 1 hr and allowed to cool to room temperature. The resulting mixture was diluted with diethyl ether (250 ml) and filtered through a plug of arbocel. The filtrate was evaporated under reduced pressure, and the crude product was purified by column chromatography over silica gel eluting with dichloromethane to afford the title compound as a white solid (11.33 g).
Quantity
14.88 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
6.12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodobenzaldehyde
Reactant of Route 2
4-Iodobenzaldehyde
Reactant of Route 3
4-Iodobenzaldehyde
Reactant of Route 4
4-Iodobenzaldehyde
Reactant of Route 5
4-Iodobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Iodobenzaldehyde

Q & A

Q1: What is the structural information for 4-Iodobenzaldehyde?

A1: 4-Iodobenzaldehyde has the molecular formula C7H5IO and a molecular weight of 232.01 g/mol. While the provided abstracts don't delve into specific spectroscopic data, its structure can be confirmed through techniques like FTIR, 1H NMR, and 13C NMR [].

Q2: How is 4-Iodobenzaldehyde used in the synthesis of heterocyclic compounds?

A2: 4-Iodobenzaldehyde serves as a crucial starting material for synthesizing oxazol-5(4H)-ones and 1,2,4-triazin-6(5H)-ones. Condensation reactions with appropriate 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids yield oxazol-5(4H)-ones. These then react with phenylhydrazine to form the corresponding 1,2,4-triazin-6(5H)-ones [].

Q3: Can 4-Iodobenzaldehyde be used in porphyrin synthesis?

A3: Yes, 4-Iodobenzaldehyde is a key component in synthesizing meso-tetraarylazuliporphyrins. Reacting it with azulene and pyrrole in the presence of boron trifluoride etherate yields these porphyrins. This reaction also produces meso-tetraarylporphyrins and carbaporphyrin byproducts [].

Q4: How does the iodine atom in 4-Iodobenzaldehyde influence the properties of its derivatives?

A4: The iodine atom plays a crucial role in the photophysical properties of 4-Iodobenzaldehyde derivatives. For example, in a series of meso-substituted porphyrins, the iodine-substituted derivative exhibited the strongest luminescence quenching compared to its bromo, chloro, and hydrogen analogs. This quenching effect is attributed to the heavy atom effect of iodine [].

Q5: Are there efficient methods for preparing 4-Iodobenzaldehyde?

A5: Yes, 4-Iodobenzaldehyde can be synthesized from 4-iodotoluene through a novel route []. While the specific steps aren't detailed in the abstract, this highlights the ongoing development of efficient synthetic strategies.

Q6: Can 4-Iodobenzaldehyde participate in metal-catalyzed reactions?

A6: Absolutely. 4-Iodobenzaldehyde readily undergoes palladium-catalyzed coupling reactions. One study utilized this reactivity to transform (Z,Z)-2-(4-cyanobenzylidene)-7-(4-iodobenzylidene)cycloheptan-1-one with K[11CN], ultimately leading to the radiolabeled bisnitrile [].

Q7: Does 4-Iodobenzaldehyde contribute to supramolecular structures through halogen bonding?

A7: While not directly addressed in the provided abstracts, the presence of iodine in 4-Iodobenzaldehyde hints at its potential for halogen bonding. Crystallographic studies of its derivatives, like 4,4′-diiodobenzalazine, confirm the role of halogen-halogen interactions in their packing arrangements [].

Q8: How does 4-Iodobenzaldehyde contribute to the synthesis of polymers?

A8: 4-Iodobenzaldehyde is a precursor to bi-functional monomers used in synthesizing thermally stable Schiff base polymers. Reacting it with 4,4''-thiodiphenol yields 4,4''-[thiobis(4,1-phenyleneoxy)]dibenzaldehyde, a crucial component in these polymers [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.